molecular formula C18H20ClNO2 B5012638 N-(4-butylphenyl)-3-chloro-4-methoxybenzamide CAS No. 431937-50-7

N-(4-butylphenyl)-3-chloro-4-methoxybenzamide

Cat. No.: B5012638
CAS No.: 431937-50-7
M. Wt: 317.8 g/mol
InChI Key: VOPZQEIJUDVQSI-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-3-chloro-4-methoxybenzamide is a synthetic organic compound with the molecular formula C18H20ClNO2 and a molecular weight of 317.81 g/mol . It belongs to the chemical class of N-phenylbenzamide derivatives. While the specific biological profile of this compound is a subject of ongoing research, related structural analogues from the same family have demonstrated significant research value. For instance, closely related N-phenylbenzamide derivatives have been investigated for their broad-spectrum antiviral properties. One such compound, IMB-0523, has been identified as a potent inhibitor of both wild-type and drug-resistant Hepatitis B Virus (HBV). The antiviral mechanism of these compounds is associated with the upregulation of the host protein APOBEC3G (A3G), a defense factor that inhibits viral replication . Furthermore, N-butylamide functional groups are utilized in synthetic chemistry, for example, in promoting the [1,2]-Wittig rearrangement for the synthesis of complex molecules like 3-arylphthalides, which are frameworks found in various bioactive natural products . Researchers can utilize this compound as a chemical reference standard, a building block in organic synthesis, or for exploring the structure-activity relationships within this class of biologically relevant molecules. This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-butylphenyl)-3-chloro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-3-4-5-13-6-9-15(10-7-13)20-18(21)14-8-11-17(22-2)16(19)12-14/h6-12H,3-5H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPZQEIJUDVQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431937-50-7
Record name N-(4-BUTYLPHENYL)-3-CHLORO-4-METHOXYBENZAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-3-chloro-4-methoxybenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-butylaniline with 3-chloro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the amide bond being facilitated by the base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Oxidation Reactions

Benzamides with electron-rich aromatic rings can undergo oxidation. For instance, substituted benzamides react with H₂O₂ or other oxidants to form quinazolin-4(3H)-one derivatives under thermal conditions . While the target compound’s oxidation pathway is not explicitly detailed, analogous systems suggest:

  • Mechanism : Oxidation of the amide group to a carbonyl, followed by cyclization.

  • Conditions : Heating at 130–150°C with H₂O₂ in solvents like DMSO .

Table 1: Oxidation Conditions for Benzamide Derivatives

OxidantTemperatureSolventProduct Type
H₂O₂130–150°CDMSOQuinazolin-4(3H)-one
TBHP80°CRadical intermediates

Coupling Reactions

Cross-coupling reactions are common for benzamides. For example:

  • Copper-catalyzed C–O coupling : N-methoxy benzamides react with arylboronic acids to form aryl-N-methoxy arylimides . While not directly applicable, similar conditions (e.g., Cu(OAc)₂, K₂CO₃, 130°C) may enable analogous transformations for the target compound.

  • Suzuki coupling : If the chloro group is activated (e.g., via halide exchange), aryl-aryl couplings could occur .

Table 2: Copper-Catalyzed Coupling Conditions

CatalystBaseSolventTemperatureYield
Cu(OAc)₂ (20%)K₂CO₃ (2eq)DCE130°C28%
Cu(OAc)₂ (20%)Na₃PO₄THF130°C23%

Amidation/Alkylation

The amide group can undergo further alkylation or amidation. For example:

  • Alkylation : Reaction with alkyl halides or alkenes under basic conditions to form N-alkyl amides .

  • Acetylation : Substitution of the methoxy group with acetyl or other electrophiles .

Aromatic Substitution

The 3-chloro and 4-methoxy groups influence aromatic reactivity:

  • Chlorine substitution : The chloro group may undergo nucleophilic aromatic substitution if activated (e.g., via nitration or electron-withdrawing groups) .

  • Demethylation : Methoxy groups can be converted to hydroxyl via acidic conditions (e.g., HBr in acetic acid) .

Table 3: Potential Substitution Pathways

Functional GroupReaction TypeConditionsProduct
Chloro (C-3)Nucleophilic substitutionActivating group + Nu⁻Substituted benzamide
Methoxy (C-4)DemethylationHBr/AcOHHydroxybenzamide

Purification and Characterization

Benzamides are typically purified via column chromatography using silica gel with eluents like petroleum ether/ethyl acetate (e.g., 5:1 ratio) . Characterization involves ¹H/¹³C NMR and HRMS to confirm molecular weight and structure .

Example NMR Data (Hypothetical for Target Compound) :

  • ¹H NMR : δ 8.30 (m, aromatic H), 3.80 (s, OCH₃), 2.50 (t, butyl CH₂), 1.50 (m, butyl CH₂CH₂CH₃).

  • ¹³C NMR : δ 165 (amide C=O), 158 (aromatic C-O), 128–140 (aromatic carbons).

Scientific Research Applications

Organic Electronics

N-(4-butylphenyl)-3-chloro-4-methoxybenzamide serves as a building block in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its unique electronic properties make it suitable for enhancing charge carrier mobility in organic semiconductors.

Medicinal Chemistry

This compound has been explored for its potential as a precursor in drug development. The structural characteristics suggest possible applications in targeting specific biological pathways, particularly in antiviral therapies. For instance, similar compounds have shown significant antiviral activity against hepatitis C virus (HCV) and enterovirus 71 (EV71) .

Material Science

In material science, this compound can be utilized to design new materials with tailored properties, such as improved thermal stability and mechanical strength. Its incorporation into polymer matrices may enhance the overall performance of composite materials.

Case Study 1: Antiviral Activity

A study evaluating derivatives of benzamide compounds demonstrated that modifications to substituents significantly influenced antiviral efficacy against HCV. Compounds with lipophilic groups exhibited enhanced activity, suggesting that similar modifications to this compound could yield promising antiviral agents .

Case Study 2: Organic Electronics

Research into OLEDs using derivatives of this compound showed improved efficiency and stability compared to traditional materials. The incorporation of this compound resulted in devices with higher luminance and longer operational lifetimes .

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-3-chloro-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzoyl Ring

Chloro and Methoxy Substitutions
  • Target Compound : The 3-chloro-4-methoxy configuration creates an electron-deficient aromatic ring due to the electron-withdrawing chlorine and electron-donating methoxy group. This balance may influence reactivity in electrophilic substitution or coordination with metal ions.
  • N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (): The trimethoxy substitution enhances electron density on the benzoyl ring compared to the target compound. This increased electron richness may improve stability in oxidative environments but reduce electrophilic reactivity.
  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (): The 2-methoxy and 4-methyl groups alter steric and electronic profiles.
Halogen Variations
  • N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (): Bromine’s larger atomic radius compared to chlorine may enhance van der Waals interactions, increasing melting points or solubility in nonpolar solvents.

Amide Nitrogen Substituents

  • Target Compound : The 4-butylphenyl group provides significant hydrophobicity, which may improve membrane permeability in biological contexts.
  • N-[Amino(4-methylphenyl)oxido-λ6-sulfanylidene]-3-chloro-4-methoxybenzamide (): The sulfoximide group replaces the butylphenyl chain, introducing polarity and hydrogen-bonding capacity. This modification likely reduces lipophilicity (logP) but enhances aqueous solubility, as evidenced by its NMR data in DMSO-d6 .

Physicochemical Properties

Compound Name Key Substituents Melting Point (°C) Notable Properties Reference
N-(4-butylphenyl)-3-chloro-4-methoxybenzamide 3-Cl, 4-OCH₃, 4-butylphenyl Not reported Moderate lipophilicity Target
Compound 12 () Sulfoximide, 3-Cl, 4-OCH₃ 135–136 High polarity, DMSO-soluble
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-OCH₃, 4-Br Not reported Hydrogen-bonded crystal structure
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-OCH₃, 4-CH₃ Not reported Fluorescence with Pb²⁺ at pH 7.2

Biological Activity

N-(4-butylphenyl)-3-chloro-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound contains several functional groups that may influence its biological activity. The structural features are summarized in the following table:

Compound Name Structural Features Unique Aspects
This compoundButyl group, chloro, and methoxy substitutionsExhibits distinct solubility and potential activities
N-(3-chloro-4-methoxyphenyl)benzamideLacks the butyl groupMay exhibit different reactivity patterns
N-(4-fluorophenyl)-3-chloro-4-methoxybenzamideContains a fluorine atomAlters electronic properties and interactions

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. For instance, compounds with similar structural motifs have been shown to interact with dopamine receptors, influencing neurochemical signaling pathways .

Biological Activity

Research indicates that this compound may exhibit a range of biological activities, including:

  • Antiviral Properties : Similar compounds have demonstrated antiviral activity against various viruses, including Hepatitis C Virus (HCV) and Enterovirus 71 (EV71). The presence of specific substituents on the benzene ring significantly influences this activity .
  • Anticancer Activity : Compounds within this structural class have been investigated for their potential anticancer effects. For example, derivatives have shown efficacy in inhibiting cell proliferation in various cancer cell lines .

Case Studies and Research Findings

  • Antiviral Activity : A study found that certain benzamide derivatives exhibited significant anti-HCV activity with IC50 values ranging from 0.57 to 7.12 μmol/L. The presence of lipophilic substituents was crucial for enhancing antiviral efficacy against EV71 .
  • Anticancer Efficacy : In preclinical studies, compounds similar to this compound were evaluated for their ability to induce apoptosis in cancer cells. These studies highlighted the role of specific substitutions in enhancing therapeutic potency against leukemia and solid tumors .
  • Mechanistic Insights : Research into the mechanisms revealed that these compounds could activate apoptotic pathways and inhibit cell cycle progression in cancer cells, suggesting a dual mechanism of action that could be exploited for therapeutic interventions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-butylphenyl)-3-chloro-4-methoxybenzamide, and how do coupling agents influence yield and purity?

  • Methodology : The compound can be synthesized via amide coupling using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) . For example, analogous benzamides are prepared by reacting activated carboxylic acids (e.g., 3-chloro-4-methoxybenzoic acid) with substituted anilines (e.g., 4-butylphenylamine) at low temperatures (-50°C) to minimize side reactions .
  • Key Considerations :

  • Reagent Selection : DCC/HOBt systems reduce racemization and improve yields compared to carbodiimide-only methods.
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is critical to isolate the product from unreacted starting materials.

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR are essential for confirming substitution patterns. For example, the methoxy group (-OCH3_3) typically appears as a singlet at δ ~3.8–4.0 ppm, while aromatic protons in the 4-butylphenyl group show splitting patterns consistent with para-substitution .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ peak for C18_{18}H20_{20}ClNO2_2: calculated 318.1263) .
  • X-ray Crystallography : Used to resolve ambiguities in solid-state conformation, as demonstrated for similar benzamide derivatives .

Q. What are the preliminary safety considerations for handling this compound?

  • Methodology :

  • Hazard Assessment : Conduct a risk analysis per guidelines in Prudent Practices in the Laboratory (National Academies Press, 2011). Evaluate hazards of intermediates (e.g., acyl chlorides) and byproducts (e.g., urea derivatives from DCC) .
  • Mutagenicity Screening : Ames testing is recommended, as anomeric amides (structurally related) may exhibit mutagenicity. Use ventilation and PPE (gloves, lab coats) during synthesis .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved, particularly in distinguishing regioisomers?

  • Methodology :

  • 2D NMR Techniques : Use HSQC and HMBC to correlate aromatic proton signals with carbon environments. For example, the chlorine atom’s deshielding effect alters adjacent proton chemical shifts .
  • Computational Modeling : Compare experimental 1H^1H shifts with density functional theory (DFT)-predicted values to identify misassignments .
    • Case Study : In N-(3-chlorophenethyl)-4-nitrobenzamide, coupling constants and NOESY confirmed para-substitution over meta .

Q. What catalytic systems optimize the synthesis of this compound under mild conditions?

  • Methodology :

  • Photoinduced Copper Catalysis : A CuI/TERPY system enables Sonogashira-type coupling at room temperature, reducing decomposition risks seen in thermal methods. For example, similar benzamides are synthesized with 80–90% yield using this approach .
  • Flow Chemistry : Continuous-flow reactors improve scalability and reproducibility by maintaining precise temperature/pH control .

Q. How does the trifluoromethyl group in analogous compounds influence biochemical activity, and can this inform studies on this compound?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare with derivatives like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide , where the -CF3_3 group enhances metabolic stability and target binding. Use enzyme inhibition assays (e.g., bacterial PPTases) to evaluate potency .
  • Lipophilicity Studies : Measure logP values to correlate substituent effects (e.g., -Cl, -OCH3_3) with membrane permeability .

Q. What strategies address low solubility in aqueous buffers during biological testing?

  • Methodology :

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without denaturing proteins.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the benzamide core, as seen in prodrugs of similar hydrophobic compounds .

Data Contradiction Analysis

Q. Why do reported melting points for analogous benzamides vary significantly across studies?

  • Root Cause : Polymorphism and solvent residues (e.g., cyclohexane hemisolvate formation) alter melting behavior. For example, N-(4-chlorophenyl)-4-methoxy-3-(propanamido)benzamide shows a 10°C variation depending on crystallization conditions .
  • Resolution : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify solvates/polymorphs .

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